2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
Description
This compound (CAS: 1356382-68-7) is a chiral bicyclic amino acid derivative with a benzyl ester group. Structurally, it features:
- A bicyclic 2-azabicyclo[3.3.0]octane-3-carboxylic acid core, which imposes conformational rigidity.
- An (R)-1-ethoxycarbonyl-3-phenylpropyl side chain linked via an L-alanyl residue.
- A benzyl ester protecting group, which enhances solubility and stability during synthesis .
Role in Organic Synthesis:
Primarily used as an intermediate in pharmaceutical synthesis, particularly for angiotensin-converting enzyme (ACE) inhibitors. Its stereochemical complexity (1S,3S,5S configuration) ensures high enantiomeric purity in downstream products .
Properties
IUPAC Name |
benzyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta6pyrrole-2-carboxylic Acid, Benzyl Ester involves multiple steps. The synthetic route typically starts with the preparation of the octahydrocyclopenta6pyrrole core, followed by the introduction of the ethoxycarbonyl, phenylpropyl, and benzyl ester groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Molecular Structure and Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 506.63 g/mol. It is characterized by the presence of a bicyclic structure, which contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| Boiling Point | 652.6 ± 55.0 °C (Predicted) |
| Density | 1.170 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in Chloroform, Dichloromethane |
| pKa | 5.44 ± 0.39 (Predicted) |
| Color | Colorless |
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating specific signaling pathways involved in cell proliferation and apoptosis. Its structural features may allow it to interact with various receptors implicated in cancer progression.
- Neuroprotective Effects : Research indicates that compounds with similar structures can provide neuroprotective effects against oxidative stress and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzyl ester group may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.
- Antimicrobial Properties : Some derivatives of azabicyclo compounds have shown antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of similar compounds on cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction mechanisms . This suggests that further exploration of the specific compound could yield valuable insights into its therapeutic potential.
- Neuroprotective Research : In a model of neurodegeneration, researchers found that compounds related to this structure reduced markers of oxidative stress and inflammation, highlighting the need for more targeted studies on this specific compound's efficacy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and phenylpropyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The benzyl ester group may also contribute to the compound’s overall activity by enhancing its stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pharmacokinetic and Pharmacodynamic Comparison
Key Findings :
Stereochemical Impact : The (R)-1-ethoxycarbonyl configuration in the target compound distinguishes it from ramipril’s (S)-enantiomer , which is critical for ACE inhibition. The S-configuration in ramipril ensures optimal binding to ACE’s zinc-coordinating domain .
Prodrug Activation : Ramipril’s ester group is hydrolyzed to a diacid (ramiprilat) in vivo, enhancing potency. The benzyl ester in the target compound lacks this activation pathway, limiting its therapeutic utility .
Species-Specific Metabolism : Rat sera hydrolyze ramipril 10× faster than human sera, highlighting interspecies variability in esterase activity .
Research Implications
- Synthetic Utility : The target compound’s benzyl ester group facilitates purification and storage, making it a preferred intermediate for scalable ACE inhibitor synthesis .
Biological Activity
The compound 2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester , commonly referred to as Hoe 498, is a synthetic derivative of azabicyclo compounds that exhibits significant biological activity, particularly as an angiotensin-converting enzyme (ACE) inhibitor. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C30H38N2O5
- Molecular Weight : 506.63 g/mol
- CAS Number : 1356382-68-7
- Solubility : Soluble in chloroform and dichloromethane
- Predicted Boiling Point : 652.6 ± 55.0 °C
- Density : 1.170 ± 0.06 g/cm³
Hoe 498 functions primarily as an ACE inhibitor, which plays a crucial role in the regulation of blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition results in decreased vascular resistance and subsequently lowers blood pressure.
Key Findings:
- Efficacy in Hypertension : In studies with spontaneously hypertensive rats (SHRSP), Hoe 498 demonstrated a dose-dependent reduction in arterial blood pressure over a four-week treatment period. The highest doses normalized blood pressure effectively while inhibiting plasma CE activity significantly .
- Duration of Action : The antihypertensive effects persisted for up to three weeks post-treatment, indicating a long-lasting impact on blood pressure regulation .
Comparative Studies
A comparative analysis between Hoe 498 and other ACE inhibitors like enalapril showed that Hoe 498 had superior efficacy in reducing blood pressure and inhibiting tissue ACE activity across various organs including the kidney and heart .
| Compound | Dose (mg/kg/day) | Blood Pressure Reduction | Duration of Effect |
|---|---|---|---|
| Hoe 498 | 0.1 - 10 | Significant | Up to 3 weeks |
| Enalapril | 1 - 30 | Moderate | Shorter duration |
Case Studies
Several case studies have highlighted the clinical relevance of Hoe 498:
- Study on Spontaneously Hypertensive Rats (SHRSP) :
- In Vitro Studies :
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
